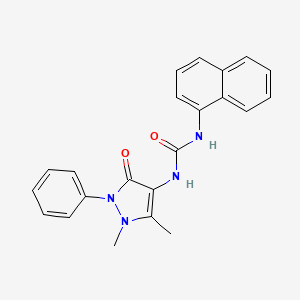
2-Hydroxy-4-decyloxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-decyloxybenzophenone is an organic compound with the molecular formula C23H30O3. It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the second position and a decyloxy group at the fourth position on the benzene ring. This compound is known for its ultraviolet (UV) absorbing properties, making it useful in various applications, particularly in the field of photoprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-decyloxybenzophenone typically involves the reaction of 2-hydroxybenzophenone with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzophenone+Decyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-decyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The decyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., decyl bromide) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of this compound with a hydroxyl group.
Substitution: Formation of various alkoxy-substituted benzophenones.
Applications De Recherche Scientifique
2-Hydroxy-4-decyloxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in the synthesis of polymers and coatings to enhance their stability against UV radiation.
Biology: Investigated for its potential as a photoprotective agent in biological systems, protecting cells and tissues from UV-induced damage.
Medicine: Explored for its potential use in sunscreen formulations to protect the skin from harmful UV rays.
Industry: Utilized in the production of UV-stabilized plastics, paints, and coatings to extend their lifespan and maintain their appearance.
Mécanisme D'action
The primary mechanism of action of 2-Hydroxy-4-decyloxybenzophenone is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a reversible excited-state intramolecular proton transfer (ESIPT) process, dissipating the absorbed energy as heat or fluorescence. This prevents the UV radiation from reaching and damaging the underlying material or biological tissue.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used in sunscreens and personal care products.
2-Hydroxy-4-dodecyloxybenzophenone: Similar structure with a longer alkoxy chain, used in UV-stabilized plastics.
2-Hydroxy-4-(octyloxy)benzophenone: Another UV absorber with a different alkoxy group, used in various industrial applications.
Uniqueness
2-Hydroxy-4-decyloxybenzophenone is unique due to its specific alkoxy group, which provides a balance between hydrophobicity and UV absorption efficiency. This makes it particularly effective in applications where both water resistance and UV protection are required.
Propriétés
Numéro CAS |
2162-63-2 |
|---|---|
Formule moléculaire |
C23H30O3 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(4-decoxy-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C23H30O3/c1-2-3-4-5-6-7-8-12-17-26-20-15-16-21(22(24)18-20)23(25)19-13-10-9-11-14-19/h9-11,13-16,18,24H,2-8,12,17H2,1H3 |
Clé InChI |
JQSSXIRDGUMPNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992420.png)
![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
![N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11992456.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11992478.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
![7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992486.png)
![2-ethoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11992495.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)

![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)

